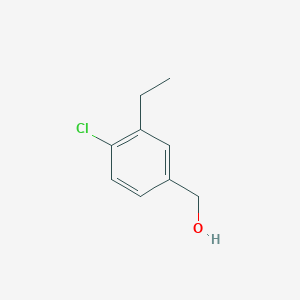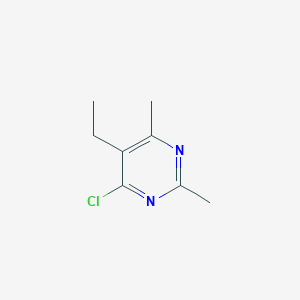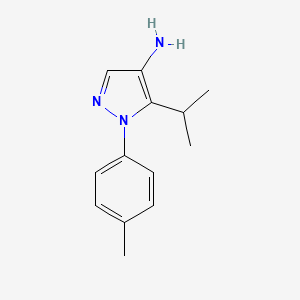
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPA, is a chemical compound that belongs to the pyrazol family. MPA has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Polymer Modification
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied in the context of polymer modification. Aly and El-Mohdy (2015) explored its application in modifying polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. This modification enhanced the thermal stability and swelling degree of the polymers and displayed promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
This compound has also been researched for its role in corrosion inhibition. Chetouani et al. (2005) found that certain pyrazole compounds, including 1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, are effective in inhibiting iron corrosion in acidic environments. The study highlighted its potential as a mixed-type corrosion inhibitor (Chetouani et al., 2005).
Synthesis and Structural Analysis
Research by Szlachcic et al. (2020) involved the analysis of pyrazole derivatives for their reductive cyclization, revealing the impact of intramolecular hydrogen bonding on their reactivity. This study provides insights into alternative synthesis methods for such compounds (Szlachcic et al., 2020).
Bioactivity
Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the compound , for their antitumor, antifungal, and antibacterial activities. The study confirmed its biological activity against breast cancer and microbes, indicating its potential in pharmaceutical applications (Titi et al., 2020).
Ullmann Coupling Reaction
Veettil and Haridas (2010) studied the synthesis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, a compound related to 1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, through Ullmann coupling reaction, highlighting its relevance in organic synthesis (Veettil & Haridas, 2010).
Reactivity in Chemical Synthesis
Gein and Mar'yasov (2015) investigated the reactivity of 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones with various reagents, including hydrazine and phenylhydrazine, shedding light on the synthetic versatility of pyrazole derivatives (Gein & Mar'yasov, 2015).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(14)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWRPZHOXYLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



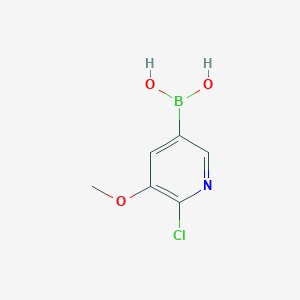
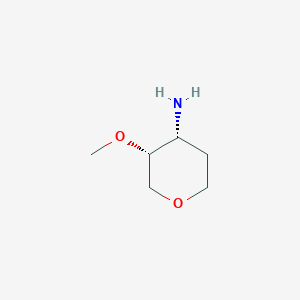
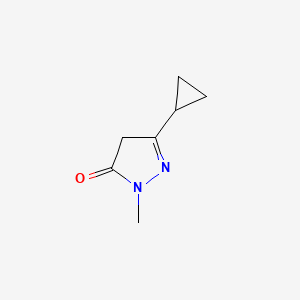
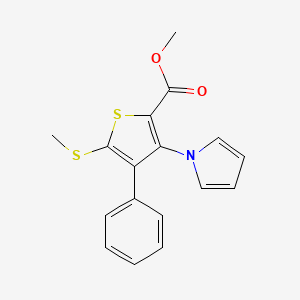

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
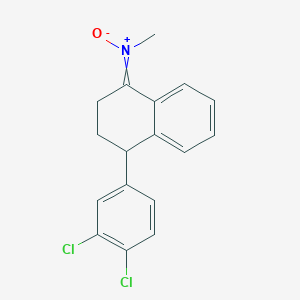
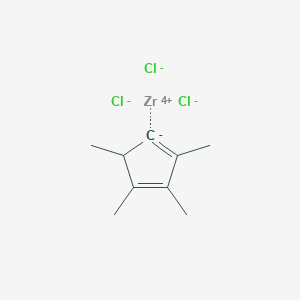
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
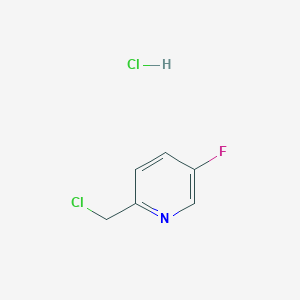
![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)

